

Quantitative Comparison of Perillartine and Oxime V

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Compound Focus: Oxime V

CAS No.: 59691-20-2

Cat. No.: S633908

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The table below summarizes the key available data for both sweeteners.

| Parameter | Perillartine | Oxime V |
|-----------------------------|-----------------------------------------------------------------------------------------------------------------|--------------------------------|
| Chemical Names | Perillaldehyde oxime, Perilla sugar [1] [2] | SRI Oxime V [3] [4] |
| CAS Number | 30950-27-7 [2] | Information missing |
| Molecular Formula | C ₁₀ H ₁₅ NO [2] | Information missing |
| Relative Sweetness | ~2000x sweeter than sucrose [1] | ~450x sweeter than sucrose [5] |
| Sweetness Triangle (AH/B/y) | Confirmed to fit the model [1] | Information missing |
| Molecular Target | Activates human TAS1R2/TAS1R3 sweet taste receptor; can activate monomeric TAS1R2 in humans and monkeys [6] [7] | Information missing |

| Parameter | Perillartine | Oxime V |
|--------------------------------|--------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Taste Profile | Intensely sweet, but with a lingering 'metallic' taste [1] | Reported to have no undesirable aftertaste [4] |
| Metabolic & Toxicologic Data | Information missing | Readily absorbed and metabolized; a 2-month rat study at 396.5 mg/kg/day showed no histopathologic lesions in key organs, but noted increased liver weight and serum bilirubin [3] |
| Commercial & Regulatory Status | Used in Japan to sweeten tobacco; limited by low solubility and off-tastes [1] | Studied for broad use (baked goods, soft drinks); not currently marketed [4] [5] |

Key Experimental Data and Protocols

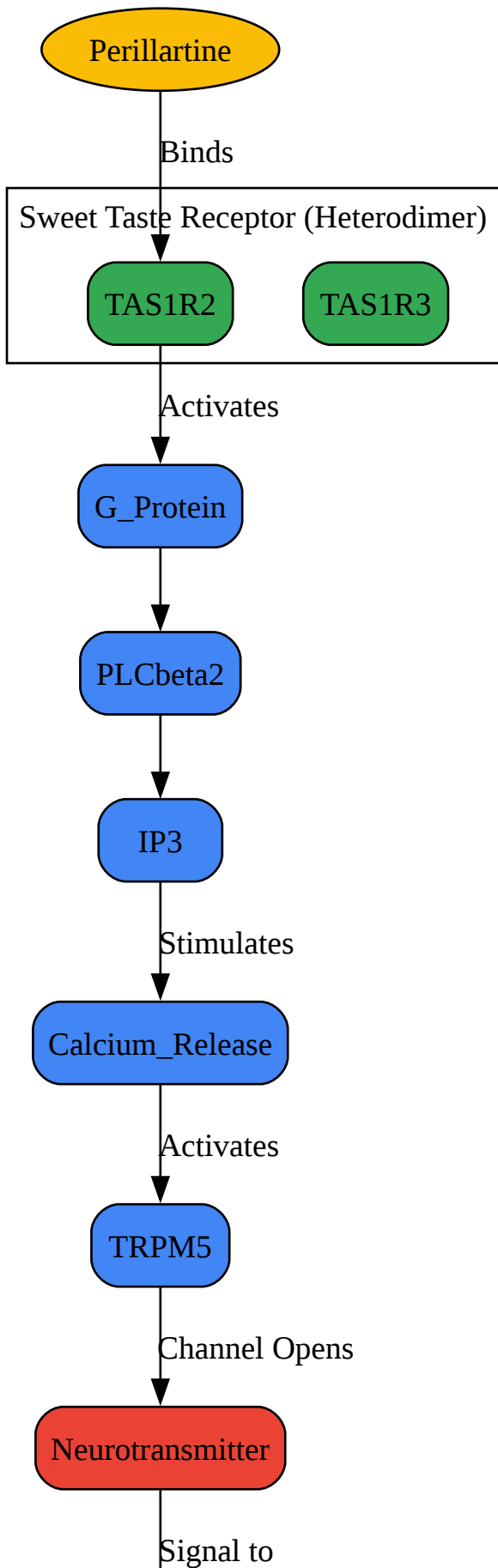
The data in the comparison table is derived from specific experimental methodologies.

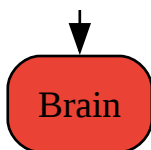
- **Conformational Analysis of Perillartine:** The three-dimensional structure and sweetness potential of perillartine were confirmed using **high-resolution rotational spectroscopy (LA-CP-FTMW)**. This technique involves vaporizing the solid sample with a laser and then cooling the molecules in a supersonic expansion to isolate individual conformers. Their structures were verified against computational models and the distances required by the Shallenberger-Acree-Kier sweetness theory [1].
- **Receptor Activation Studies for Perillartine:** The mechanism of action was identified through **cell-based calcium mobilization assays**. HEK293E cells were genetically engineered to express the human sweet taste receptor subunits (TAS1R2 and TAS1R3). Upon binding of perillartine to the receptor, the released calcium ions were measured using a fluorescent dye (Fluo-4AM), confirming that perillartine directly activates the receptor [6]. Subsequent studies purified the human TAS1R2 subunit and used **intrinsic tryptophan fluorescence** to directly measure the binding affinity of perillartine [7].

- **Toxicology Study for Oxime V:** The metabolic and toxicologic data came from a **subchronic oral toxicity study**. In this study, adult rats were fed a diet containing 0.6% **Oxime V** for two months. Researchers then analyzed the excretion of radioactivity (from a labeled compound), identified metabolites, and conducted histopathologic examinations of organs and serum chemistry [3].

Sweet Taste Receptor Signaling Pathway

The following diagram illustrates the established mechanism of action for perillartine, which activates the sweet taste receptor. Note that the specific binding and signaling data for **Oxime V** at this receptor is not available in the searched literature.





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Implications for Research and Development

The available data suggests different potential applications and research directions for each compound:

- **Perillartine** serves as a **valuable research tool** for studying the TAS1R2 receptor subunit due to its well-characterized binding mechanism [6] [7]. Its main drawback for commercial development is its undesirable metallic aftertaste [1].
- **Oxime V** appears more promising as a **potential commercial sweetener** because it lacks a reported undesirable aftertaste and was studied for a wide range of food and beverage applications [4]. However, its development requires further safety assessment, particularly regarding the observed effects on liver weight and bilirubin levels [3].

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